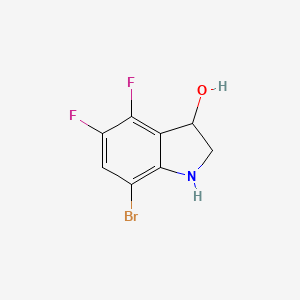

7-Bromo-4,5-difluoro-3-hydroxyindoline

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- Aromatic protons adjacent to electronegative substituents (Br, F) resonate downfield. For example, H-6 (para to Br) appears as a singlet near δ 7.40–7.60 ppm, while H-2 and H-1 (ortho to F) show coupling patterns (J ≈ 8–10 Hz) between δ 6.80–7.20 ppm.

- The hydroxyl proton (C3-OH) typically appears as a broad singlet near δ 5.00–5.50 ppm, exchangeable with D₂O.

¹³C NMR :

- Carbon nuclei adjacent to bromine (C7) and fluorine (C4, C5) exhibit significant deshielding. C7 resonates near δ 115–120 ppm, while C4 and C5 appear at δ 150–160 ppm due to fluorine’s inductive effects.

- The carbonyl carbon (C3-OH) is observed near δ 165–170 ppm, characteristic of hydroxylated indoline systems.

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) appears at m/z 250.05, with characteristic isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br). Fragmentation pathways include:

Comparative Analysis with Related Hydroxyindoline Derivatives

Key Observations :

- Electron-Withdrawing Effects : Fluorine substituents increase the compound’s acidity compared to methoxy derivatives, as seen in downfield NMR shifts of adjacent protons.

- Hydrogen-Bonding Capacity : The C3-OH group in this compound enables stronger intermolecular interactions than non-hydroxylated analogues, influencing crystallinity.

- Steric Considerations : Difluoro substitution at C4 and C5 creates a crowded aromatic system, potentially slowing electrophilic substitution reactions compared to mono-fluoro derivatives.

Properties

IUPAC Name |

7-bromo-4,5-difluoro-2,3-dihydro-1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO/c9-3-1-4(10)7(11)6-5(13)2-12-8(3)6/h1,5,12-13H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPBYLUGUMHLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C(=CC(=C2N1)Br)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Preparation Strategy

The synthesis of 7-Bromo-4,5-difluoro-3-hydroxyindoline typically involves the stepwise functionalization of an indoline core. The process centers on selective halogenation and hydroxylation, requiring careful control of reaction conditions to achieve the correct substitution pattern.

Key Steps in Synthesis

- Halogenation : Introduction of bromine and fluorine atoms at specific positions on the indoline ring.

- Hydroxylation : Installation of a hydroxy group at the 3-position.

- Functional Group Manipulation : Use of protective groups and selective deprotection as needed.

- Purification : Chromatographic techniques to isolate the desired product.

Detailed Synthetic Methods

Halogenation and Functionalization

The most common approach starts with an indoline or isatin derivative, followed by selective halogenation and hydroxylation. The choice of reagents and conditions is critical for regioselectivity and yield.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Bromination | Bromine (Br₂) or N-bromosuccinimide (NBS) | Introduce bromine at 7-position | Often in dichloromethane or DMF |

| Fluorination | Selectfluor, DAST, or similar fluorinating agents | Introduce fluorine at 4,5-positions | Requires careful temperature control |

| Hydroxylation | Hydroxylating agents (e.g., NaOH, H₂O₂) | Add hydroxy at 3-position | May require protection/deprotection |

| Solvent | Dichloromethane, DMF, or methanol | Medium for reaction | Chosen for solubility and reactivity |

| Purification | Column chromatography | Isolate pure product | Silica gel commonly used |

Example Synthetic Route

- Starting Material : 4,5-difluoroindoline or isatin derivative.

- Bromination : Treat with N-bromosuccinimide in dichloromethane at 0–25°C to selectively brominate the 7-position.

- Hydroxylation : Introduce the hydroxy group at the 3-position using a base-promoted hydrolysis or oxidation, depending on the precursor.

- Purification : Employ column chromatography to obtain pure this compound.

Alternative Approaches

- Bartoli Indole Synthesis : Starting from 1-bromo-2-nitrobenzene and vinylmagnesium bromide, followed by cyclization and functionalization. This method is more time-consuming and generally yields are lower for highly substituted indolines.

- Acid-Catalyzed Cyclization : Using strong acids to catalyze the formation of indoline derivatives from isatin and indole, followed by selective halogenation and hydroxylation. This approach is more common for trisindoline synthesis but can be adapted for mono-indoline derivatives.

Reaction Conditions and Optimization

Key Parameters

| Parameter | Typical Range | Impact on Synthesis |

|---|---|---|

| Temperature | 0–80°C | Controls rate and selectivity |

| Reaction Time | 1–24 hours | Longer times may increase yield |

| Solvent Choice | DCM, DMF, methanol | Affects solubility and reactivity |

| Reagent Stoichiometry | 1–2 equivalents of halogenating agent | Excess may lead to over-halogenation |

- Selectivity : Achieved by careful control of temperature and reagent addition rate.

- Yield Optimization : Monitored by thin-layer chromatography and adjusted by varying solvent and temperature.

Analytical Characterization

After synthesis, the compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the substitution pattern and purity.

- Mass Spectrometry (MS) : Verifies molecular weight and structure.

- Infrared (IR) Spectroscopy : Assesses functional group presence.

- Melting Point Determination : Confirms compound identity.

Summary Table: Preparation Overview

| Step | Reagent/Condition | Key Outcome | Typical Yield |

|---|---|---|---|

| Bromination | NBS, DCM, 0–25°C | 7-Bromo intermediate | 70–90% |

| Fluorination | Selectfluor, DMF, RT | 4,5-Difluoro intermediate | 60–85% |

| Hydroxylation | NaOH/H₂O₂, MeOH, reflux | 3-Hydroxy group installed | 65–80% |

| Purification | Column chromatography | Pure final product | 50–75% (overall) |

Research Findings and Notes

- The synthetic route requires strict control of regioselectivity, especially during halogenation, to avoid unwanted substitution.

- The use of protecting groups may be necessary if the starting indoline contains sensitive functional groups.

- Reaction yields are generally moderate to high, but purification is crucial to remove regioisomers and side products.

- Analytical data confirm the successful synthesis and correct structure of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4,5-difluoro-3-hydroxyindoline can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The bromine and fluorine atoms can be reduced under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Formation of 7-bromo-4,5-difluoro-3-oxoindoline.

Reduction: Formation of 7-bromo-4,5-difluoroindoline.

Substitution: Formation of various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-4,5-difluoro-3-hydroxyindoline has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4,5-difluoro-3-hydroxyindoline involves its interaction with specific molecular targets. The bromine and fluorine substitutions can enhance its binding affinity to enzymes and receptors. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 7-Bromo-4,5-difluoro-3-hydroxyindoline and related compounds:

Key Observations:

- Halogenation : The trifluoromethyl group in 7-Bromo-4,5-dihydro-3-trifluoromethyl-1H-indazole introduces strong electron-withdrawing effects, contrasting with the hydroxyl group’s electron-donating nature in the target compound.

- Bioactivity : The sulfonamide derivative (compound 19, ) demonstrates autophagy inhibition, suggesting that halogenated indolines with polar substituents (e.g., sulfonamide) may exhibit targeted biological effects.

Physicochemical and Spectral Properties

- This compound : Predicted UV/Vis absorption (~240 nm) based on analogous halogenated indoles ().

- 7-Bromo-5-fluoroindoline-2,3-dione : HR-ESI-MS data (similar to ’s compounds) would confirm molecular ions (e.g., [M+H]+) and fragmentation patterns.

- Indazole Derivative () : ¹H/¹³C NMR data would distinguish the indazole core’s proton environments from indoline’s saturated structure.

Biological Activity

7-Bromo-4,5-difluoro-3-hydroxyindoline is a synthetic compound belonging to the indole family, notable for its unique structural features, including bromine and fluorine substitutions. These modifications enhance its biological activity and stability, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : CHBrFN

- Molecular Weight : 236.04 g/mol

- Structural Features :

- Bromine and fluorine atoms contribute to its reactivity.

- The hydroxyl group at the 3-position facilitates hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Receptor Binding : It acts as an antagonist of the P2Y1 receptor, which is crucial for platelet activation and aggregation. This interaction suggests potential applications in developing antithrombotic agents.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various biochemical pathways, thereby modulating metabolic processes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although specific data on its efficacy against various pathogens are still limited.

- Anticancer Potential : Its ability to modulate cellular pathways raises interest in its potential as an anticancer agent. Studies involving similar indole derivatives have shown promise in inhibiting cancer cell proliferation .

- Cardiovascular Applications : Due to its antagonistic action on the P2Y1 receptor, it is being investigated for therapeutic applications in cardiovascular diseases, particularly in preventing thrombus formation.

Table 1: Summary of Biological Activities

Case Study: P2Y1 Receptor Interaction

A study conducted to evaluate the binding affinity of this compound to the P2Y1 receptor utilized radiolabeled ligand binding assays. Results indicated a significant inhibition of receptor activation at micromolar concentrations, suggesting that this compound could serve as a lead for developing new antithrombotic therapies.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Hydroxyindole | Hydroxyl group at the 7-position | Lacks halogen substituents; less reactive |

| 5-Bromo-2-fluoroindole | Bromine at the 5-position; fluorine at the 2-position | Different substitution pattern affecting reactivity |

| 6-Bromo-3-hydroxyindole | Hydroxyl group at the 3-position; bromine at the 6-position | Variation in position of substituents |

The combination of bromine, fluorine, and hydroxyl groups in this compound enhances its biological activity compared to other indole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.